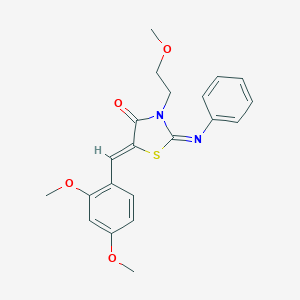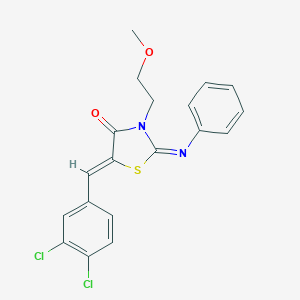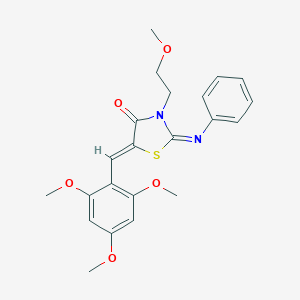![molecular formula C27H24N2O4S B306474 2-(5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306474.png)
2-(5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide, commonly known as MTB-TZ, is a synthetic compound that has been studied for its potential use as an anti-cancer agent. It belongs to the thiazolidinedione class of compounds and has shown promising results in various scientific studies.
Wirkmechanismus
MTB-TZ exerts its anti-cancer effects by targeting various cellular pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of certain enzymes involved in cancer cell metabolism, as well as to activate certain tumor-suppressor genes.
Biochemical and Physiological Effects
MTB-TZ has been shown to have various biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the activity of certain enzymes involved in cancer cell metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MTB-TZ as an anti-cancer agent is its selective toxicity towards cancer cells, meaning that it does not harm healthy cells. However, one of the limitations of MTB-TZ is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on MTB-TZ. Some possible areas of interest include:
- Further studies on the mechanism of action of MTB-TZ, including identifying specific molecular targets that it interacts with.
- Studies on the potential use of MTB-TZ in combination with other anti-cancer agents, to determine whether it can enhance their effectiveness.
- Studies on the pharmacokinetics of MTB-TZ, including its absorption, distribution, metabolism, and excretion in the body.
- Studies on the potential use of MTB-TZ in other diseases besides cancer, such as inflammatory disorders or neurodegenerative diseases.
Synthesemethoden
The synthesis of MTB-TZ involves the reaction of 2,4-thiazolidinedione with 4-methylbenzyl chloride to form 5-(4-methylbenzyl)-2,4-thiazolidinedione. This intermediate is then reacted with 4-(4-methylphenyl)benzaldehyde to form the final product, MTB-TZ.
Wissenschaftliche Forschungsanwendungen
MTB-TZ has been studied extensively for its potential use as an anti-cancer agent. It has shown promising results in various in vitro and in vivo studies, including inhibition of cancer cell growth and induction of apoptosis (programmed cell death) in cancer cells.
Eigenschaften
Produktname |
2-(5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide |
|---|---|
Molekularformel |
C27H24N2O4S |
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-2-[(5Z)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C27H24N2O4S/c1-18-3-7-21(8-4-18)17-33-23-13-9-20(10-14-23)15-24-26(31)29(27(32)34-24)16-25(30)28-22-11-5-19(2)6-12-22/h3-15H,16-17H2,1-2H3,(H,28,30)/b24-15- |
InChI-Schlüssel |
MVHPAEIAAVHJNN-IWIPYMOSSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)C |
SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)C |
Kanonische SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-(4-sec-butoxy-3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306392.png)


![2-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306397.png)
![Ethyl [2,6-dichloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306398.png)
![2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306399.png)
![1-(2,3-dimethylphenyl)-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306400.png)
![(2E,5Z)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306401.png)
![(2E,5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306402.png)
![2-[5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306406.png)
![2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306408.png)
![Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306410.png)
![5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306411.png)